Cas no 5820-27-9 (1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene)

1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene is a brominated aromatic ether compound featuring a reactive allyl ether group. Its molecular structure, combining a bromine substituent with an allyloxy moiety, makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. The allyl group offers further functionalization potential through addition or polymerization reactions. This compound is valued for its stability under standard conditions while remaining amenable to selective modifications, making it useful in pharmaceuticals, agrochemicals, and advanced material research. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene structure
5820-27-9 structure
Product Name:1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene
CAS No:5820-27-9
MF:C10H11BrO
MW:227.097742319107
CID:948174
PubChem ID:235995
Update Time:2025-10-30

1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-4-(2-methylprop-2-enoxy)benzene
    • (4-bromo-phenyl)-methallyl ether
    • (4-Brom-phenyl)-methallyl-aether
    • < 4-Brom-phenyl> -methallylaether
    • 1-bromo-4-(2-methylallyloxy)benzene
    • 1-bromo-4-(2-methyl-allyloxy)benzene
    • 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene
    • AC1L5VME
    • AR-1C1992
    • CTK5A7999
    • NCIOpen2_004956
    • NSC37994
    • NSC86579
    • DB-146413
    • 1-BROMO-4-[(2-METHYL-2-PROPEN-1-YL)OXY]BENZENE
    • DTXSID20284603
    • EN300-171751
    • AKOS000185240
    • NSC-37994
    • KHQSRDPRMBZDDT-UHFFFAOYSA-N
    • G75705
    • 5820-27-9
    • SCHEMBL10912649
    • NSC-86579
    • 1-(2-Methylallyloxy)-4-bromobenzene
    • 1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene
    • Inchi: 1S/C10H11BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3
    • InChI Key: KHQSRDPRMBZDDT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)OCC(=C)C

Computed Properties

  • Exact Mass: 225.99933
  • Monoisotopic Mass: 225.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.304
  • Boiling Point: 270.5°C at 760 mmHg
  • Flash Point: 116.9°C
  • Refractive Index: 1.533
  • PSA: 9.23
  • LogP: 3.40400
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene Security Information

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1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene Related Literature

Additional information on 1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene

Introduction to 1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene (CAS No. 5820-27-9)

1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene, identified by its Chemical Abstracts Service (CAS) number 5820-27-9, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a brominated aromatic ring connected to an isopropenyl ether group, has garnered attention due to its versatile reactivity and potential applications in the development of novel bioactive molecules.

The molecular structure of 1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene consists of a benzene ring substituted with a bromine atom at the 1-position and an isopropenyl ether moiety at the 4-position. This configuration imparts unique electronic and steric properties, making it a valuable building block for further functionalization. The presence of the bromine atom facilitates nucleophilic substitution reactions, while the isopropenyl group introduces both lipophilicity and potential for further chemical modifications.

In recent years, 1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene has been explored in various synthetic pathways, particularly in the construction of heterocyclic compounds and as a precursor for drug candidates. Its role in medicinal chemistry stems from its ability to serve as a scaffold for designing molecules with specific biological activities. For instance, derivatives of this compound have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties.

One of the most compelling aspects of 1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene is its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active compounds. The bromine atom at the 1-position acts as an excellent leaving group in these transformations, enabling the formation of new carbon-carbon bonds with aryl or vinyl halides or boronic acids.

Recent studies have highlighted the application of 1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By modifying the structure of 1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene, researchers have been able to develop molecules that selectively inhibit specific kinases, thereby offering potential therapeutic benefits. The isopropenyl ether group has been shown to enhance binding affinity and selectivity, making it an attractive feature for drug design.

The compound's reactivity also extends to oxidation and reduction processes. The isopropenyl group can be oxidized to form an aldehyde or ketone, which can then be further functionalized. Conversely, reduction strategies can yield secondary alcohols, opening up avenues for the synthesis of more complex ethers or alcohols. These transformations underscore the versatility of 1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene as a synthetic intermediate.

In addition to its pharmaceutical applications, 1-Bromo-4-(2-methylprop-2-en-1-yl)oxybenzene finds utility in materials science. Its aromatic structure and functional groups make it a candidate for developing organic semiconductors or liquid crystals. The ability to modify its electronic properties through further functionalization allows researchers to tailor its optical and electronic characteristics for specific applications.

The synthesis of 1-Bromo-4-(2-methylprop-2-en-1-yloxybenzene) typically involves bromination of an appropriately substituted phenol followed by etherification with isopropene. Advances in synthetic methodologies have improved the efficiency and yield of these reactions, making it more accessible for industrial-scale production. Catalytic systems have been developed to enhance selectivity and minimize byproduct formation, ensuring high-quality intermediates for downstream applications.

From a regulatory perspective, CAS No. 5820-279 ensures clear identification and classification of this compound in chemical databases and literature. This standardized nomenclature aids researchers in accessing relevant patents, publications, and safety data sheets (SDS), facilitating informed decision-making during research and development processes.

The future prospects of 1-Bromo-p-(isopropenylmethoxy)benzene are promising, with ongoing research exploring new synthetic routes and applications. Its role in developing next-generation therapeutics and advanced materials positions it as a cornerstone compound in modern chemical synthesis. As our understanding of molecular interactions deepens, so too will the innovative uses derived from this versatile intermediate.

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